Secalciferol 3-Glucuronide-d6
Description
Secalciferol 3-Glucuronide-d6 is a deuterium-labeled isotopologue of secalciferol 3-glucuronide, a metabolite of vitamin D. Its molecular formula is C33D6H46O9, with a molecular weight of 598.798 and an exact mass of 598.399 . This compound is synthesized as a stable isotope-labeled internal standard for analytical applications, particularly in pharmacokinetic and metabolic studies. The glucuronide moiety is conjugated at the 3-position of secalciferol, a secosteroid derivative with anti-inflammatory and calcium-regulating properties . The deuterium substitution (six deuterium atoms) enhances its utility in mass spectrometry by providing distinct isotopic signatures, minimizing interference from endogenous compounds during quantification .
Properties
Molecular Formula |
C33H52O9 |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O9/c1-18-8-12-22(41-31-28(37)26(35)27(36)29(42-31)30(38)39)17-21(18)11-10-20-7-6-16-33(5)23(13-14-24(20)33)19(2)9-15-25(34)32(3,4)40/h10-11,19,22-29,31,34-37,40H,1,6-9,12-17H2,2-5H3,(H,38,39)/b20-10+,21-11-/t19-,22+,23-,24+,25-,26+,27+,28-,29+,31-,33-/m1/s1/i3D3,4D3 |
InChI Key |
MVNJAJDZJICFKA-TWOKEEIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)O)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Secalciferol 3-Glucuronide-d6 involves the incorporation of deuterium atoms into the Secalciferol 3-Glucuronide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Secalciferol 3-Glucuronide-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Secalciferol 3-Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in the investigation of vitamin D metabolism and its effects on cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Applied in the development of new drugs and therapeutic agents targeting vitamin D-related pathways.
Mechanism of Action
The mechanism of action of Secalciferol 3-Glucuronide-d6 involves its role as a vitamin D analog. It interacts with vitamin D receptors (VDR) in the body, leading to the regulation of gene expression and modulation of various biological processes. The molecular targets include VDR and associated co-regulators, which influence pathways related to calcium and phosphate homeostasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Secalciferol 3-Glucuronide-d6 is highlighted through comparisons with analogous glucuronidated compounds. Key differentiating factors include molecular weight, isotopic labeling, parent compound class, and biological applications.
Table 1: Comparative Analysis of this compound and Similar Glucuronides
Key Findings :
Structural Complexity: this compound has a larger molecular framework (C33 backbone) compared to simpler glucuronides like acetaminophen (C14) or chloramphenicol (C17). This reflects its origin from secalciferol, a secosteroid with a cholesterol-like structure . Unlike flavonoid-derived glucuronides (e.g., kaempferol-3-glucuronide), secalciferol glucuronides retain the vitamin D receptor-binding domain, enabling studies on steroid hormone regulation .
Isotopic Labeling: this compound and 4-Hydroxy Duloxetine-d6 β-D-Glucuronide both incorporate six deuterium atoms, which are critical for distinguishing these compounds from non-deuterated analogs in LC-MS/MS workflows . In contrast, non-deuterated glucuronides (e.g., chloramphenicol glucuronide) are primarily used as unlabeled reference standards .
Biological Roles: Vitamin D metabolites like this compound are pivotal in calcium homeostasis and immune modulation, whereas acetaminophen glucuronide is a detoxification product linked to drug-induced liver injury . Kaempferol-3-glucuronide, a plant-derived compound, exhibits antioxidant activity but lacks the endocrine regulatory functions of secalciferol derivatives .
Analytical Utility: Deuterated glucuronides (e.g., this compound and 4-Hydroxy Duloxetine-d6 β-D-Glucuronide) are essential for quantitative accuracy in clinical toxicology and drug development, whereas non-deuterated versions are often used for qualitative identification .
Research and Regulatory Considerations
- Synthesis and Purity: this compound is typically synthesized via enzymatic glucuronidation of deuterated secalciferol, followed by purification using column chromatography .
- Regulatory Compliance : Like other deuterated standards, it must adhere to ISO/IEC 17025 guidelines for reference materials, ensuring traceability and reproducibility in pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
